

An In-depth Technical Guide to Methylborate (Trimethyl Borate)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methylborate**, also known as trimethyl borate. It covers its fundamental properties, detailed synthesis protocols, and significant applications in organic synthesis and drug development, with a focus on its role as a precursor to boronic acids for Suzuki-Miyaura cross-coupling reactions and the mechanism of action of boronic acid-based drugs.

Core Properties of Methylborate

Methylborate is an organoboron compound with the chemical formula B(OCH₃)₃.[1] It is a colorless, flammable liquid that serves as a versatile reagent in various chemical transformations.[1]

Table 1: Physicochemical Properties of Methylborate



Property	Value	Reference(s)
CAS Number	121-43-7	[1]
Molecular Formula	СзН9ВОз	[1]
Molecular Weight	103.91 g/mol	[1]
Appearance	Colorless liquid	[1]
Density	0.932 g/mL	[1]
Melting Point	-34 °C	[1]
Boiling Point	68-69 °C	[1]
Vapor Pressure	137 mmHg at 25 °C	[1]
Solubility	Decomposes in water; soluble in many organic solvents.	[1]

Experimental Protocols

This protocol describes the synthesis of **methylborate** from boric acid and methanol, a common and straightforward method. The reaction is an equilibrium process, and the removal of water drives the reaction towards the product.[2]

Materials:

- Boric Acid (H₃BO₃)
- Methanol (CH₃OH), anhydrous
- Concentrated Sulfuric Acid (H₂SO₄)
- Anhydrous Calcium Chloride (CaCl₂) (optional, for purification)
- · Round-bottom flask
- · Reflux condenser



- Distillation apparatus
- Heating mantle
- · Magnetic stirrer and stir bar

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine boric acid and an excess of anhydrous methanol. A typical molar ratio is 1:16 of boric acid to methanol.[3]
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2]
- Reflux: Heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 30 minutes to 2 hours.[2][4] The progress of the reaction can be monitored by the dissolution of boric acid.
- Distillation: After the reflux period, arrange the apparatus for distillation. Heat the mixture to distill the methylborate-methanol azeotrope, which has a boiling point of approximately 54 °C.[4]
- Purification (Optional): To obtain pure **methylborate**, the azeotrope can be broken. One method involves the addition of a dehydrating agent like anhydrous calcium chloride, followed by fractional distillation.[5]

Characterization: The product can be characterized by its physical properties (boiling point) and spectroscopic methods.

- ¹H NMR (CDCl₃): δ 3.52 (s, 9H, OCH₃) ppm[6]
- ¹³C NMR (CDCl₃): δ 51.17 (OCH₃) ppm[6]
- ¹¹B NMR (CDCl₃): δ 18.49 [B(OCH₃)₃] ppm[6]
- IR (film): Key peaks include those corresponding to B-O and C-H stretching.[7]

Foundational & Exploratory





This protocol details the synthesis of phenylboronic acid, a crucial intermediate for Suzuki-Miyaura cross-coupling reactions, using **methylborate** and a Grignard reagent.[8][9]

Materials:

- Bromobenzene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Methylborate (Trimethyl borate)
- Aqueous solution of a weak acid (e.g., ammonium chloride or dilute HCl)
- Separatory funnel
- Standard glassware for Grignard reaction under inert atmosphere

Procedure:

- Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
- Reaction with **Methylborate**: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of **methylborate** in the same anhydrous solvent to the Grignard reagent while maintaining the low temperature.[8]
- Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. Then, carefully hydrolyze the reaction mixture by adding it to an aqueous solution of a weak acid.[8]
- Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude phenylboronic acid.



• Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with phenylboronic acid.[10][11]

Materials:

- Aryl halide (e.g., 4-iodoanisole)
- · Phenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₂CO₃, Na₂CO₃, CsF)
- Solvent (e.g., toluene, DMF, THF/water mixture)
- Reaction vessel suitable for heating under an inert atmosphere

Procedure:

- Reaction Setup: To a reaction vessel, add the aryl halide, phenylboronic acid (typically 1.11.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3
 equivalents).
- Solvent Addition and Degassing: Add the solvent to the reaction vessel. Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for several minutes.
- Reaction: Heat the reaction mixture to the desired temperature (often between 80-110 °C)
 and stir for the required time (from a few hours to overnight), monitoring the reaction
 progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an
 organic solvent and wash with water and brine.
- Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or

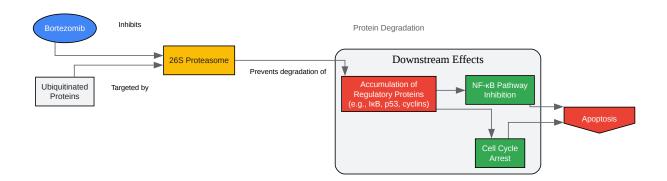


recrystallization to yield the desired biaryl product.

Role in Drug Development and Signaling Pathways

Methylborate's primary significance in drug development lies in its role as a precursor to boronic acids.[12][13][14][15] Boronic acids are a class of compounds that have gained prominence as enzyme inhibitors due to their ability to form stable, reversible covalent bonds with the active site serine or threonine residues of proteases.[16][17][18]

A prime example is Bortezomib (Velcade®), a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway.[19][20] This pathway is crucial for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis.[20] Inhibition of the proteasome by bortezomib leads to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[19][20][21][22][23]



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Caption: Mechanism of Bortezomib action.

The diagram above illustrates the signaling pathway affected by Bortezomib. By inhibiting the 26S proteasome, Bortezomib prevents the degradation of ubiquitinated proteins. This leads to the accumulation of key regulatory proteins, which in turn inhibits the NF-kB signaling pathway and causes cell cycle arrest, ultimately triggering apoptosis in cancer cells.[19][20]



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